Zirconium phosphide

Übersicht

Beschreibung

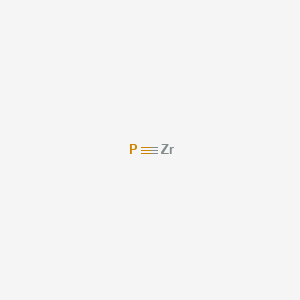

Zirconium Phosphide (ZrP) is a binary inorganic compound of zirconium metal and phosphorus . It is also known as Phosphinidinzirconium, Phosphinidynezirconium .

Synthesis Analysis

Zirconium Phosphide can be synthesized by elemental combination method via the direct reaction of zirconium powders with red phosphorus . It can also be prepared by a post-synthesis method in basic conditions, using a surfactant agent, phosphate salts, and zirconium oxy-chloride or zirconium alkoxide as zirconium source, followed by calcination .Molecular Structure Analysis

The three-dimensional framework of ZrP is composed of ZrF2O4 octahedra and HxPO4 phosphate units forming 18-ring channels through sharing oxygen atoms .Chemical Reactions Analysis

Zirconium Phosphide has been reported to exhibit catalytic properties, with particular attention to the effect of surface acidity and hydrophobic/hydrophilic character, textural properties, and particle morphology on the catalytic performances . It plays a dual role in promoting the dispersion and stabilization of the catalysts, thanks to their interaction with the active sites on the surface of ZrP, and facilitates the recovery and reuse of the catalytic species due to their immobilization on the solid support .Physical And Chemical Properties Analysis

Zirconium Phosphide shares many of its physical and chemical properties with α-ZrP, including a large thermal and chemical stability, resistance to ionizing radiation, and a high specific surface area .Wissenschaftliche Forschungsanwendungen

Reduction of Nitric Oxide : ZrP powders synthesized via an elemental combination method show activity in eliminating nitric oxide (NO) through redox reactions. This process, effective at 700 to 800°C, results in complete conversion of NO to N2, with by-products including zirconia (ZrO2) and red phosphorus, useful in various industrial applications (Li et al., 2017).

Catalysis in Organic Synthesis : Zirconium(IV) compounds, including ZrP, are excellent catalysts for forming alpha-aminophosphonates in a three-component, one-pot reaction under solvent-free conditions (Bhagat & Chakraborti, 2008).

Study of Zirconium's Fundamental Properties : Investigations into the thermodynamic properties of zirconium, such as its equation of state and phase stability, are crucial for understanding its crystal, chemical, and physical properties. This knowledge is vital for theoretical modeling in computational physics and various applications of zirconium (Zhao et al., 2005).

Nanocrystalline ZrP Synthesis : A study demonstrated the low-temperature synthesis of nanocrystalline ZrP via the co-reduction of ZrCl4 and PCl3, offering a new method for producing this material with potential applications in nanotechnology (Chen et al., 2004).

Substrate for Semiconductor Layers : Zirconium diboride (ZrB2) was studied as a substrate for cubic boron phosphide (BP) epitaxial layers, suggesting its potential as a base for semiconductor applications (Padavala et al., 2018).

Laser Cladding Applications : Zirconium's low thermal neutron cross-section, high corrosion resistance, and great biocompatibility make it suitable for nuclear, chemical processing, and biomedical applications. Powder spray laser additive manufacturing technology has been used to deposit zirconium on zirconium alloy substrates, highlighting its applicability in advanced manufacturing techniques (Harooni et al., 2016).

Oxidation Mechanisms in Nuclear Applications : The study of zirconium alloy oxidation, especially in nuclear fuel rod cladding, is critical. Understanding these oxidation mechanisms helps improve fuel burn-up efficiency in nuclear reactors (Hudson et al., 2009).

Structural Transformation Studies : Investigating the structural transformations of zirconium phosphide, particularly the transition from hexagonal to cubic form, is important for understanding its high-temperature stability and applications in various fields (Irani & Gingerich, 1963).

Safety And Hazards

Eigenschaften

IUPAC Name |

phosphanylidynezirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYKQHDWCVUGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065197 | |

| Record name | Zirconium phosphide (ZrP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium phosphide | |

CAS RN |

12037-72-8 | |

| Record name | Zirconium phosphide (ZrP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium phosphide (ZrP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium phosphide (ZrP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium phosphide (ZrP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)